1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride

Vue d'ensemble

Description

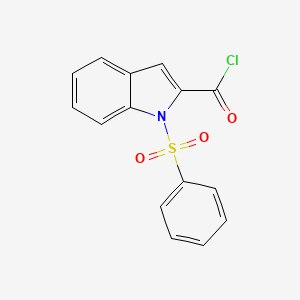

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and a carbonyl chloride group at the 2-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Méthodes De Préparation

The synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride typically involves the reaction of 1-(phenylsulfonyl)indole with a chlorinating agent. One common method is the treatment of 1-(phenylsulfonyl)indole with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired carbonyl chloride derivative .

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The use of chlorinating agents like oxalyl chloride or thionyl chloride is common in the preparation of acyl chlorides from corresponding carboxylic acids or their derivatives.

Analyse Des Réactions Chimiques

Reactivity and Functionalization

The acyl chloride group at the 2-position of the indole nucleus enables diverse nucleophilic substitution reactions. Key transformations include:

2.1. Amide Formation

Reaction with amines yields substituted amides, critical for bioactive molecule synthesis. For example, coupling with primary amines under basic conditions produces 1-(phenylsulfonyl)-1H-indole-2-carboxamides , which are precursors for kinase inhibitors .

2.2. Esterification

Alcohols react with the acyl chloride to form esters. For instance, treatment with methanol in the presence of pyridine generates methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate , a stable intermediate for further modifications .

Reaction Table 2: Functionalization Pathways

Role in Cross-Coupling Reactions

The phenylsulfonyl group enhances regioselectivity in palladium-catalyzed cross-couplings. For example:

3.1. Suzuki-Miyaura Coupling

The compound participates in Suzuki reactions with aryl boronic acids to form 2-aryl-1-(phenylsulfonyl)-1H-indoles , key intermediates in alkaloid synthesis . Typical conditions include Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in aqueous THF at 80°C .

Reaction Table 3: Cross-Coupling Applications

| Substrate | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | 2-Aryl-1-(phenylsulfonyl)-1H-indole | 75–92% |

Structural and Mechanistic Insights

-

Pyramidalization at N1 : The indole nitrogen exhibits slight pyramidal geometry (bond-angle sum = 350.0°), influencing electrophilic substitution patterns .

-

Dihedral Angle : The phenylsulfonyl group forms a 76.24° dihedral angle with the indole plane, sterically directing reactivity toward the 2-position .

Applications De Recherche Scientifique

Synthetic Applications

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride serves as an important synthetic intermediate in the preparation of various biologically active compounds. Its reactivity as an acyl chloride allows it to participate in nucleophilic acyl substitution reactions, facilitating the synthesis of complex indole derivatives.

Key Synthetic Pathways:

- It has been utilized in the synthesis of indole-based ligands that target cholinesterases and serotonin receptors, demonstrating significant biological activity against various cancer cell lines .

- The compound can be converted into other functionalized indoles, which are crucial for developing new drugs with enhanced pharmacological profiles.

The compound has shown promising results in several biological assays, particularly in the context of cancer research.

Anticancer Potential:

- Research indicates that derivatives of this compound exhibit potent inhibitory activity against tubulin polymerization. This mechanism is crucial for disrupting cancer cell proliferation .

- In vitro studies have demonstrated that specific derivatives can induce G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells, highlighting their potential as anticancer agents .

Case Study 1: Tubulin Polymerization Inhibition

A study investigated a series of indole derivatives based on this compound. The most potent compound exhibited an IC50 value of 5.0 µM against Huh7 hepatocellular carcinoma cells, effectively inhibiting tubulin polymerization and leading to cell death through apoptotic pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the indole scaffold significantly impact biological activity. For instance, the introduction of cyano groups enhanced potency against cancer cell lines, suggesting that structural variations can lead to improved therapeutic candidates .

Summary of Findings

| Application Area | Findings |

|---|---|

| Synthetic Intermediate | Key role in synthesizing complex indole derivatives |

| Anticancer Activity | Potent inhibitors of tubulin polymerization; induces apoptosis |

| Structure-Activity Relationship | Modifications lead to enhanced biological activity |

Mécanisme D'action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in organic synthesis to modify and functionalize various substrates .

In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions. The exact pathways and targets depend on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride can be compared with other indole derivatives and acyl chlorides:

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde: This compound features a formyl group instead of a carbonyl chloride group.

Benzenesulfonyl chloride: A simpler sulfonyl chloride, it is used in the synthesis of sulfonamides and other sulfonyl derivatives.

Indole-3-carboxaldehyde: Another indole derivative with a formyl group at the 3-position, it is used in the synthesis of natural products and pharmaceuticals.

The uniqueness of this compound lies in its combination of the indole scaffold with both a phenylsulfonyl group and a carbonyl chloride group, providing a versatile platform for further chemical modifications and applications.

Activité Biologique

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the indole family, which is known for its broad pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₀ClNO₃S. Its structure includes an indole ring, a phenylsulfonyl group, and a carbonyl chloride moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily involves interactions with specific biomolecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including cholinesterases and tubulin polymerization. The inhibition of cholinesterases can lead to increased levels of neurotransmitters, potentially enhancing cognitive functions or providing neuroprotective effects.

- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M-phase cell cycle arrest in cancer cells, leading to apoptosis. This effect is critical for its anticancer properties.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound across different studies:

| Biological Activity | Assay Type | IC50 Value (µM) | Cell Line/Target |

|---|---|---|---|

| Tubulin Polymerization Inhibition | Cell-based assay | 5.0 | Huh7 hepatocellular carcinoma |

| Cholinesterase Inhibition | Enzyme inhibition assay | 4.2 | Acetylcholinesterase |

| Antiproliferative Activity | MTT assay | 6.9 | A549 lung cancer cells |

| Apoptosis Induction | Flow cytometry | N/A | MCF-7 breast cancer cells |

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of this compound on various cancer cell lines, it was found to exhibit significant cytotoxicity against Huh7 cells with an IC50 value of 5.0 µM. The compound was shown to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. It demonstrated potent inhibition of acetylcholinesterase with an IC50 value of 4.2 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent research has highlighted the versatility of indole derivatives in drug discovery. The presence of the phenylsulfonyl group enhances the compound's interaction with biological targets, making it a promising candidate for further development as an anticancer agent and a potential treatment for neurological disorders.

Molecular Docking Studies

Molecular docking studies have revealed that this compound forms stable interactions with key residues in target proteins such as tubulin and cholinesterases. These interactions are critical for its inhibitory effects and provide insights into optimizing its structure for enhanced activity.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDUSWMIZCDHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379900 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-28-1 | |

| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.